
N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide, also known as AMMSB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylbenzamides and has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
科学的研究の応用
Potassium Channel Modulation in Migraine Treatment
N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide derivatives, such as (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, have been identified as orally bioavailable KCNQ2 potassium channel openers. These compounds have shown significant activity in rat models of migraine by reducing the number of cortical spreading depressions induced by potassium chloride, which is a notable advancement in the treatment of migraine (Wu et al., 2003).
Pharmacological Activities in Inflammation
A series of substituted pyrazole derivatives, synthesized using N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material, demonstrated significant anti-inflammatory activities. These compounds, due to their pharmacological profile, have potential in the development of new therapeutic agents for inflammatory diseases (Abdulla et al., 2014).
Anticonvulsant Properties
The synthesis of new 3-aminopyrroles, starting from acetophenone and glycine derivatives, has been explored for their anticonvulsant activity. These compounds exhibit considerable activity with a lack of neurotoxicity, making them promising candidates for treating seizures. This demonstrates the broad therapeutic potential of N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide derivatives in neurological conditions (Unverferth et al., 1998).
Memory Enhancement Research
Compounds like N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which are structurally related to N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide, have shown potential as memory enhancers. These compounds inhibit acetylcholinesterase, indicating their usefulness in treating cognitive disorders such as Alzheimer's disease (Piplani et al., 2018).
Antifungal Applications
The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents against Candida and Aspergillus species highlights the potential of N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide derivatives in treating fungal infections. These compounds have shown considerable in vitro and in vivo efficacy, underlining their potential in antifungal therapy (Bardiot et al., 2015).
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds can interact with their targets and cause significant changes . For instance, some compounds can inhibit the activity of certain enzymes, leading to a decrease in the production of specific biochemicals .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various biological effects, such as inhibiting the growth of certain types of cells or affecting the function of specific proteins .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other chemicals can affect the action of similar compounds .
特性
IUPAC Name |
N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-14(22)15-5-7-17(8-6-15)20-19(23)16-3-2-4-18(13-16)27(24,25)21-9-11-26-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGIDDRCVFODKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

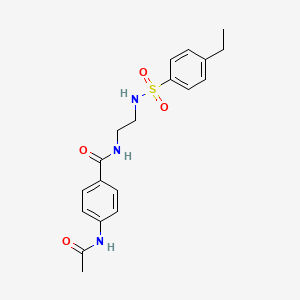
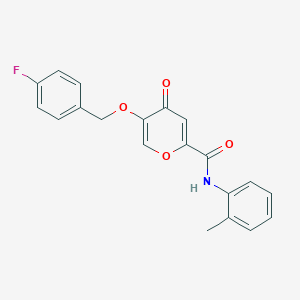
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2366337.png)

![N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2366340.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2366341.png)
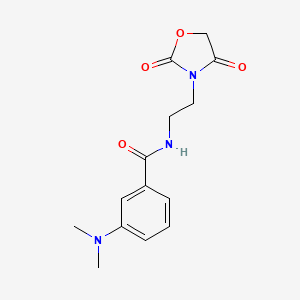
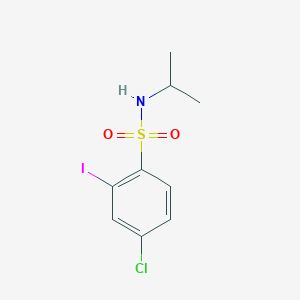
![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2366346.png)
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2366348.png)
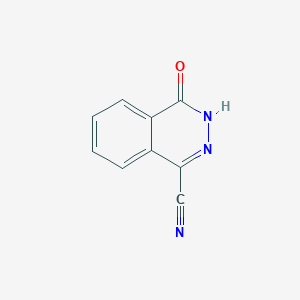
![5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2366352.png)
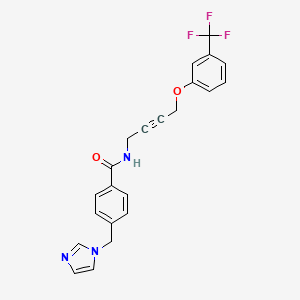
![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2366356.png)